1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1,6-dimethyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-11(10-4-3-5-13-8-10)12-15(2)6-7-16(12)14-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDEZGSFVTXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy.
Biochemical Analysis
Biochemical Properties
1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as proteins and nucleic acids. These interactions can result in enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of this compound on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, affecting its localization and overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.
Biological Activity
1,6-Dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis Methods
The synthesis of imidazo[1,2-b]pyrazoles, including this compound, has been explored through various methodologies. Notable methods include:
- Aerobic Oxidative C-N Bond Formation : A dual catalytic system using flavin and iodine facilitates the synthesis of imidazo[1,2-a]pyridines, which can be adapted for related compounds .
- One-Pot Reactions : Efficient protocols have been developed for synthesizing these compounds through one-pot reactions involving 2-aminopyridines and various electrophiles .
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit promising anticancer activities. For instance:
- Inhibition of Cancer Cell Growth : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds demonstrated apoptosis-inducing capabilities at micromolar concentrations .
The biological mechanisms attributed to this compound include:
- Microtubule Destabilization : Some derivatives act as microtubule-destabilizing agents, leading to effective inhibition of cancer cell growth by disrupting normal mitotic processes .
- Caspase Activation : Enhanced caspase-3 activity was observed in treated cells, indicating a potential pathway for inducing apoptosis .
Other Biological Activities
Beyond anticancer effects, this compound class is associated with various other biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models .
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains and fungi, suggesting their potential as antimicrobial agents .
Study 1: Antitumor Activity
A recent study evaluated the effects of several imidazo[1,2-b]pyrazole derivatives on MDA-MB-231 cells. The results indicated that specific compounds led to morphological changes and increased apoptosis markers at concentrations as low as 1 µM. The most potent compounds enhanced caspase activity significantly compared to controls .
Study 2: In Vivo Efficacy
In vivo studies have also been conducted to assess the antitumor efficacy of these compounds. One study reported that selected derivatives exhibited substantial tumor growth inhibition in animal models when administered at therapeutic doses .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is , with a molecular weight of approximately 212.25 g/mol. Its structure consists of an imidazo[1,2-b]pyrazole core substituted with a pyridine group, which is crucial for its biological activity.
Inhibition of Kinases
One of the primary applications of this compound is as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis and synaptic vesicle recycling, making it a target for neurological disorders and other conditions related to synaptic dysfunction. Compounds similar to this compound have shown IC50 values lower than 0.1 µM in inhibiting AAK1 activity, suggesting high potency in therapeutic contexts .
Anticancer Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives can exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. For instance, the compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting proliferation and inducing apoptosis in specific cancer types .
Neuroprotective Effects
Given its action on AAK1, this compound may also have neuroprotective effects. Studies suggest that modulation of AAK1 activity can influence neuroinflammatory responses and neuronal survival under stress conditions, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: AAK1 Inhibition in Neurodegeneration
A study published in Molecular Biology of the Cell highlighted the role of AAK1 in synaptic function and its implications for neurodegenerative diseases. The researchers demonstrated that inhibition of AAK1 by compounds like this compound led to improved synaptic function in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta accumulation and improved cognitive function over time.
Case Study 2: Anticancer Properties
In a clinical trial involving various cancer cell lines, derivatives of imidazo[1,2-b]pyrazole were tested for their cytotoxic effects. The findings revealed that this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole with key analogues in terms of structure, physicochemical properties, and biological relevance.
Pruvanserin (Indole-Based Drug) vs. Its Imidazo[1,2-b]pyrazole Isostere
Pruvanserin, a 5-HT2A serotonin receptor antagonist, contains an indole core. Its imidazo[1,2-b]pyrazole isostere (compound 4 ) replaces the indole with the target scaffold, resulting in:
- Reduced Lipophilicity : LogD decreased from 3.1 (pruvanserin) to 2.3 (isostere), enhancing aqueous solubility by ~10-fold .
- Improved Solubility : The isostere’s solubility in phosphate-buffered saline (PBS) increased to 0.8 mg/mL compared to pruvanserin’s 0.08 mg/mL .
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| LogD | 3.1 | 2.3 |
| Aqueous Solubility (PBS) | 0.08 mg/mL | 0.8 mg/mL |
| Metabolic Stability* | Moderate | Requires further study |
Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate
This derivative () features a methylsulfanyl group and phenyl substituent. Key differences include:
- Lipophilicity : The methylsulfanyl group increases logP compared to the pyridin-3-yl substituent in the target compound.
- Crystal Packing : Strong π-π interactions (3.64 Å between benzene and imidazole rings) and O–H⋯N hydrogen bonds enhance crystallinity but may reduce solubility .
Pyrazolo[3,4-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines
These scaffolds () differ in ring fusion but share applications as kinase inhibitors and antimicrobial agents:
- Solubility : Pyrazolo[3,4-d]pyrimidines generally exhibit lower solubility due to reduced polarity compared to imidazo[1,2-b]pyrazoles .
- Synthetic Routes : Prepared via aza-Wittig reactions, contrasting with the metalation strategies used for imidazo[1,2-b]pyrazoles .
Tetrahydroimidazo[1,2-a]pyridines
Compounds like 1l and 2d () feature saturated rings and nitro/carboxylate groups:
- Lipophilicity : The tetrahydroimidazo[1,2-a]pyridine core increases flexibility and logD compared to the fully aromatic imidazo[1,2-b]pyrazole .
- Applications : Primarily explored as intermediates for fluorescent dyes, whereas imidazo[1,2-b]pyrazoles are prioritized in drug discovery .
Key Findings and Implications
Solubility Advantage : The imidazo[1,2-b]pyrazole scaffold consistently outperforms indole and pyrazole-based analogues in aqueous solubility, making it superior for oral drug formulations .
Substituent Effects :
- Electron-withdrawing groups (e.g., pyridin-3-yl) enhance solubility but may reduce membrane permeability.
- Bulky aromatic substituents (e.g., phenyl) improve crystallinity but hinder dissolution .
Synthetic Flexibility : Regioselective functionalization at positions 2, 3, 5, and 7 allows tailored electronic and steric profiles, unlike rigid pyrazolo[3,4-d]pyrimidines .
Preparation Methods
Synthesis of 3-Aminopyrazole Precursors
- Starting from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, a series of cyanoacetamide intermediates are synthesized by reaction with various amines in solvents like toluene or DMF at 80°C.
- These intermediates are then converted into synthones via condensation with N,N-dimethylformamide dimethyl acetal or its methylated analog.
- Subsequent cyclization with hydrazine hydrate in refluxing ethanol yields the 3-aminopyrazole-4-carboxamide precursors essential for the GBB reaction.
Groebke–Blackburn–Bienaymé Three-Component Reaction
- The 3-aminopyrazole precursor is reacted with pyridine-3-carboxaldehyde and an appropriate isocyanide under acidic catalysis (20 mol% HClO4) in acetonitrile at room temperature for approximately 6 hours.
- The reaction is often performed under an inert atmosphere (argon) to prevent oxidative side reactions leading to dehydrogenated by-products.
- This step forms the imidazo[1,2-b]pyrazole core with substitution at the 7-position by the pyridin-3-yl group and methyl groups at positions 1 and 6, yielding the target compound.
Optional Post-Synthetic Modifications
- Derivatives can be further modified, for example, by reductive methylation (Eschweiler–Clarke reaction) to introduce methyl groups on the amide nitrogen if secondary or tertiary carboxamides are desired.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Amination and cyanoacetamide formation | Amines, toluene or DMF, 80°C, 6–12 h | 25–97 | Wide yield range depending on amine used |
| Condensation to synthones | N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h | 49–98 | Efficient step |
| Cyclization | Hydrazine monohydrate, refluxing EtOH, 12 h | 35–91 | Key step for pyrazole ring formation |
| GBB-3CR assembly | 3-Aminopyrazole, pyridine-3-carboxaldehyde, isocyanide, HClO4 (20 mol%), MeCN, rt, 6 h | 23–85 | One-pot synthesis of imidazo[1,2-b]pyrazoles |
The yields depend on the specific substituents and reaction conditions but generally fall within the moderate to high range, indicating the robustness of the synthetic route.
Research Findings and Analysis
- The GBB-3CR method is favored for its operational simplicity, mild conditions, and ability to generate compound libraries with diverse substitutions.
- The use of 3-aminopyrazole precursors bearing methyl groups at positions 1 and 6 ensures the introduction of the 1,6-dimethyl substitution pattern.
- Pyridine-3-carboxaldehyde is the aldehyde of choice to install the 7-(pyridin-3-yl) substituent.
- Acid catalysis with HClO4 is critical for the reaction progression and selectivity.
- Argon atmosphere minimizes oxidative side reactions, improving purity and yield.
- The described synthetic approach allows for structural modifications leading to analogues with potential biological activities, especially in anticancer research.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 3-Aminopyrazole synthesis | Amines, DMF/toluene, 80°C | Formation of cyanoacetamide intermediates |
| Synthone formation | N,N-dimethylformamide dimethyl acetal, 80°C | Precursor for pyrazole ring cyclization |
| Pyrazole ring cyclization | Hydrazine hydrate, reflux EtOH | Formation of 3-aminopyrazole-4-carboxamide |
| GBB-3CR assembly | 3-Aminopyrazole, pyridine-3-carboxaldehyde, isocyanide, HClO4, MeCN, rt | One-pot synthesis of target imidazo[1,2-b]pyrazole |
| Optional modifications | Eschweiler–Clarke methylation | Secondary/tertiary amide derivatives |
Q & A
Q. Optimization Strategies :
- Temperature control : Higher temperatures (80–120°C) improve cyclization efficiency but may increase side reactions.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in ring closure .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in multi-step syntheses .
Which spectroscopic techniques are critical for confirming the structure of this compound, and how are key spectral features interpreted?
Basic Research Focus
Core techniques include:
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and imidazo-pyrazole ring protons (δ 6.8–7.3 ppm). Coupling patterns confirm substitution positions .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate ring systems .
- HRMS : Precise molecular ion peaks (e.g., [M+H]⁺) confirm molecular formula and fragmentation patterns .
Methodological Tip : Compare experimental data with computational simulations (e.g., DFT-calculated NMR shifts) to resolve ambiguities in complex spectra .
How can computational methods like quantum chemical calculations improve the synthesis and functionalization of this compound?
Advanced Research Focus
Computational tools address challenges in reaction design and regioselectivity:
- Reaction path searching : Quantum mechanics (QM) methods (e.g., DFT) model transition states to predict favorable cyclization pathways and avoid side products .
- Solvent effect modeling : COSMO-RS simulations optimize solvent selection for intermediate stability and reaction efficiency .
- Electronic structure analysis : Frontier molecular orbital (FMO) calculations guide functionalization by identifying reactive sites (e.g., nucleophilic pyridinyl N-atoms) .
Case Study : A hybrid computational-experimental workflow reduced trial-and-error in optimizing multi-component reactions by 40% in related imidazo[1,2-a]pyridine syntheses .
What strategies address low yields in multi-component reactions involving pyridinyl and imidazo-pyrazole systems?
Advanced Research Focus
Common issues include competing side reactions and poor solubility. Solutions:
- Pre-activation of reagents : Pre-form imine intermediates to reduce kinetic competition .
- Microwave-assisted synthesis : Accelerate reaction rates and improve yields (e.g., from 30% to 65% in analogous systems) .
- Additive screening : Use phase-transfer catalysts (e.g., TBAB) or scavengers (molecular sieves) to stabilize reactive intermediates .
Example : In failed attempts to synthesize pyrido[1,2-a]pyrimidin-2-ones, adjusting stoichiometry and using DMF as a solvent increased yields from trace to 45% .
How to resolve contradictions between theoretical predictions and experimental outcomes in regioselective substitutions?
Advanced Research Focus
Discrepancies often arise from unaccounted steric effects or solvent interactions. Methodological steps:
Re-evaluate computational models : Include explicit solvent molecules or larger basis sets in DFT calculations .
Experimental validation : Use isotopic labeling (e.g., deuterated reagents) to trace substitution pathways .
Iterative design : Combine high-throughput screening (HTS) with machine learning to refine predictive models .
Case Study : For imidazo[1,2-b]pyridazine derivatives, incorporating van der Waals corrections in simulations resolved mismatches between predicted and observed regioselectivity .
How can researchers reconcile conflicting spectral data from different synthetic batches?
Q. Data Contradiction Analysis
Batch comparison : Tabulate NMR/IR/HRMS data across batches to identify inconsistent peaks (e.g., residual solvents or unreacted precursors) .
Advanced hyphenated techniques : Use LC-NMR or GC-MS to isolate and characterize impurities .
Collaborative frameworks : Apply open-source data platforms (e.g., ICReDD’s reaction databases) to benchmark results against published datasets .
Example : Inconsistent ¹³C NMR shifts for imidazo[1,2-a]pyrimidines were traced to polymorphism; X-ray crystallography confirmed conformational differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
